molecular formula C19H19N3O3S2 B15039899 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15039899
M. Wt: 401.5 g/mol
InChI Key: ANIKEPGEWLISQQ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole ring and a hydrazide moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Thioether Formation: The benzothiazole ring is then reacted with chloroacetic acid to form the thioether linkage.

    Hydrazide Formation: The thioether is further reacted with hydrazine hydrate to form the acetohydrazide derivative.

    Schiff Base Formation: Finally, the acetohydrazide derivative is condensed with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylthio)acetohydrazide

Uniqueness

The presence of the 4-ethoxy-3-methoxyphenyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide enhances its biological activity and specificity compared to other similar compounds. This unique structural feature allows for better interaction with molecular targets, leading to improved efficacy in its applications.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19N3O3S2/c1-3-25-15-9-8-13(10-16(15)24-2)11-20-22-18(23)12-26-19-21-14-6-4-5-7-17(14)27-19/h4-11H,3,12H2,1-2H3,(H,22,23)/b20-11+

InChI Key

ANIKEPGEWLISQQ-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.